molecular formula C18H16N2O3S B14145695 N-(2,4-dioxo-3-(p-tolyl)thiazolidin-5-yl)-N-phenylacetamide CAS No. 347840-96-4

N-(2,4-dioxo-3-(p-tolyl)thiazolidin-5-yl)-N-phenylacetamide

Cat. No.: B14145695
CAS No.: 347840-96-4
M. Wt: 340.4 g/mol
InChI Key: PFBSJEOKIGXIPD-UHFFFAOYSA-N
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Description

N-(2,4-dioxo-3-(p-tolyl)thiazolidin-5-yl)-N-phenylacetamide is a complex organic compound with the molecular formula C19H18N2O3S. This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a phenylacetamide group and a p-tolyl group, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dioxo-3-(p-tolyl)thiazolidin-5-yl)-N-phenylacetamide typically involves the reaction of thiazolidine derivatives with appropriate acylating agents. One common method includes the condensation of 2,4-thiazolidinedione with p-tolylamine in the presence of acetic anhydride. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dioxo-3-(p-tolyl)thiazolidin-5-yl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce halogen or nitro groups onto the aromatic rings.

Scientific Research Applications

N-(2,4-dioxo-3-(p-tolyl)thiazolidin-5-yl)-N-phenylacetamide has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study this compound for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,4-dioxo-3-(p-tolyl)thiazolidin-5-yl)-N-phenylacetamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The phenylacetamide group may also contribute to the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Compounds like pioglitazone and rosiglitazone share the thiazolidine ring structure and are used as antidiabetic agents.

    Phenylacetamides: Compounds such as acetaminophen (paracetamol) share the phenylacetamide group and are widely used as analgesics and antipyretics.

Uniqueness

N-(2,4-dioxo-3-(p-tolyl)thiazolidin-5-yl)-N-phenylacetamide is unique due to the combination of its thiazolidine ring and phenylacetamide group, which confer distinct chemical and biological properties

Properties

CAS No.

347840-96-4

Molecular Formula

C18H16N2O3S

Molecular Weight

340.4 g/mol

IUPAC Name

N-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-phenylacetamide

InChI

InChI=1S/C18H16N2O3S/c1-12-8-10-15(11-9-12)20-16(22)17(24-18(20)23)19(13(2)21)14-6-4-3-5-7-14/h3-11,17H,1-2H3

InChI Key

PFBSJEOKIGXIPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(SC2=O)N(C3=CC=CC=C3)C(=O)C

Origin of Product

United States

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